

Technical Guide: Characterization of CAS 1213547-46-6

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Compound of Interest

Compound Name: *(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol*

CAS No.: 1213547-46-6

Cat. No.: B3222528

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(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Document Control:

- Version: 1.0
- Classification: Technical Whitepaper

Part 1: Executive Summary & Chemical Identity

CAS 1213547-46-6, chemically identified as **(S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol**, is a high-value chiral building block used primarily in the synthesis of small molecule active pharmaceutical ingredients (APIs). Belonging to the class of phenylglycinols, this compound serves as a critical chiral scaffold for introducing specific stereochemistry into kinase inhibitors and other targeted therapies.

Its structural uniqueness lies in the 4-fluoro-3-methoxy substitution pattern on the phenyl ring, a motif frequently employed in medicinal chemistry to enhance metabolic stability (via fluorine)

and optimize lipophilicity (via methoxy).[1] As a chiral intermediate, the control of its enantiomeric purity is the paramount quality attribute, directly influencing the efficacy and safety of the final drug product.

Table 1: Chemical Identity & Physicochemical Properties

| Property | Specification |
|-------------------|---|
| IUPAC Name | (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol |
| CAS Number | 1213547-46-6 |
| Molecular Formula | C9H12FNO2 |
| Molecular Weight | 185.20 g/mol |
| Chirality | S-Enantiomer |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~9.2 (Amine), ~14.5 (Alcohol) |
| Hygroscopicity | Moderate (Amino alcohols tend to absorb atmospheric moisture) |

Part 2: Spectroscopic Characterization (Identity)

Establishing the structural identity of CAS 1213547-46-6 requires a multi-modal approach. The presence of the fluorine atom provides a unique handle for ¹⁹F-NMR, offering a rapid purity check orthogonal to standard proton NMR.

1. Nuclear Magnetic Resonance (NMR)

Protocol: Dissolve 5-10 mg of sample in 0.6 mL of DMSO-d6.

- Why DMSO-d6? Chiral amino alcohols often exhibit hydrogen bonding. DMSO disrupts these intermolecular bonds, sharpening the signals for the labile -OH and -NH2 protons, which are often broad or invisible in CDCl3.

Key Diagnostic Signals (1H NMR, 400 MHz, DMSO-d6):

- δ 6.90 – 7.20 (m, 3H): Aromatic protons. The splitting pattern is complex due to F-H coupling.
- δ 4.80 (t, 1H): Hydroxyl (-OH) proton.
- δ 3.85 (s, 3H): Methoxy (-OCH3) group singlet.
- δ 3.80 (m, 1H): Chiral methine (CH-NH2) proton.
- δ 3.30 – 3.50 (m, 2H): Methylene (-CH2-OH) protons.

¹⁹F NMR (376 MHz, DMSO-d6):

- δ -135 to -140 ppm: Single signal corresponding to the aromatic fluorine. The absence of secondary fluorine peaks is a quick indicator of regio-isomeric purity.

2. Mass Spectrometry (ESI-MS)

Method: Direct infusion or LC-MS (Positive Mode).

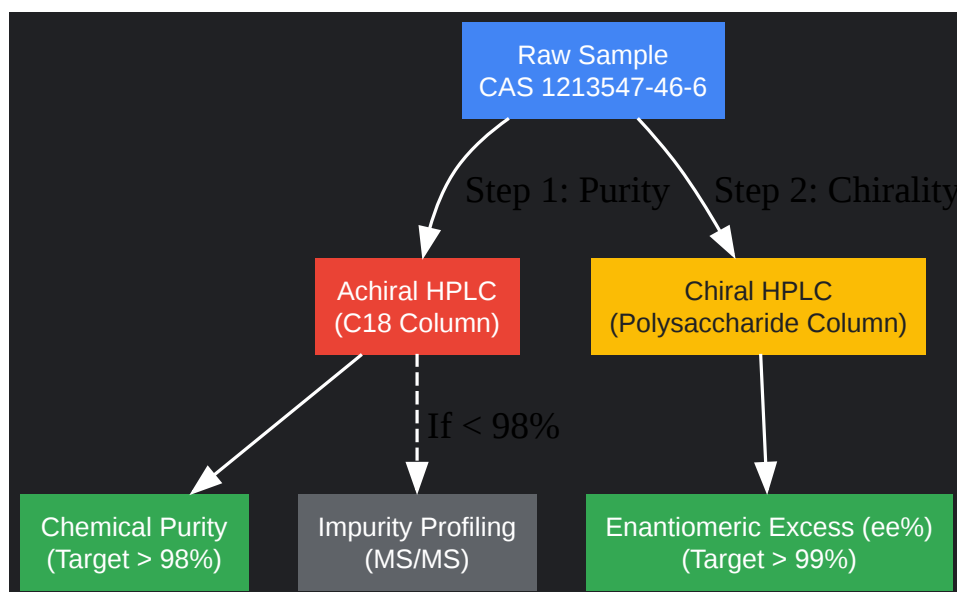
- Expected Ion: $[M+H]^+ = 186.2$ m/z.
- Fragmentation Logic: High collision energy often results in the loss of the hydroxymethyl group $[M - CH_2OH]^+$ or ammonia $[M - NH_3]^+$, confirming the amino-alcohol backbone.

Part 3: Chromatographic Purity & Chiral Resolution

For a chiral intermediate, "Purity" has two distinct dimensions: Chemical Purity (absence of side products) and Enantiomeric Purity (absence of the R-isomer).

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision process for characterizing the material.



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Caption: Parallel workflow for establishing both chemical and enantiomeric integrity of the intermediate.

1. Achiral HPLC (Chemical Purity)

- Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).
- Rationale: TFA is used to protonate the amine, preventing peak tailing caused by interaction with residual silanols on the silica backbone.

2. Chiral HPLC (Enantiomeric Purity)

This is the critical quality attribute (CQA). The S-isomer must be distinguished from the R-isomer.

- Column: Daicel Chiralpak AD-H or IC (Amylose-based).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Rationale: The basic additive (Diethylamine) is mandatory to suppress the ionization of the primary amine, ensuring sharp peaks and proper chiral recognition by the column stationary phase.

Part 4: Biological Context & Handling

While CAS 1213547-46-6 is an intermediate, its handling directly impacts the biological efficacy of the downstream API.

Mechanism of Downstream Utility

This molecule is a "warhead" precursor. The 4-fluoro-3-methoxy motif is designed to bind into hydrophobic pockets of enzymes (e.g., Kinases like EGFR or ALK), while the amino-ethanol tail serves as a linker or a hydrogen-bonding anchor.

- Safety Warning: As a fluorinated aniline derivative, it should be treated as a potential irritant and sensitizer. Use full PPE (gloves, goggles, fume hood).

Diagram 2: Synthesis & Utility Logic

Visualizing where this molecule fits in the drug development lifecycle.



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Caption: The critical role of CAS 1213547-46-6 as a chiral linchpin in API synthesis.

Part 5: References

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Sources

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